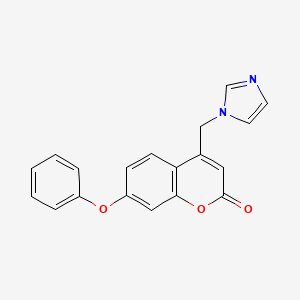
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy- is a synthetic organic compound that belongs to the class of benzopyran derivatives. Benzopyran compounds are known for their diverse biological activities and are widely studied for their potential therapeutic applications. This particular compound features a benzopyran core with an imidazolylmethyl group at the 4-position and a phenoxy group at the 7-position, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.
Introduction of the Imidazolylmethyl Group: The imidazolylmethyl group can be introduced via a nucleophilic substitution reaction. This step involves the reaction of the benzopyran derivative with an imidazole derivative in the presence of a suitable base, such as sodium hydride or potassium carbonate.
Attachment of the Phenoxy Group: The phenoxy group can be introduced through an etherification reaction. This step involves the reaction of the benzopyran derivative with a phenol derivative in the presence of a suitable dehydrating agent, such as thionyl chloride or phosphorus oxychloride.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride to convert carbonyl groups to alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents or modify existing ones.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Sodium hydride, potassium carbonate, thionyl chloride, phosphorus oxychloride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, reduction may yield alcohols or amines, and substitution may yield various substituted benzopyran derivatives.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been investigated for its potential biological activities, such as antioxidant, anticancer, and antimicrobial properties.
Medicine: The compound is being explored for its potential therapeutic applications, including as a drug candidate for the treatment of various diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: The compound may inhibit or activate specific enzymes involved in various biochemical pathways.
Interaction with Receptors: The compound may bind to specific receptors on the cell surface or within the cell, modulating their activity and triggering downstream signaling pathways.
Modulation of Gene Expression: The compound may influence the expression of specific genes, leading to changes in protein synthesis and cellular function.
Comparación Con Compuestos Similares
2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy- can be compared with other similar compounds, such as:
Coumarin (2H-1-Benzopyran-2-one): Known for its anticoagulant and antioxidant properties.
4-Hydroxycoumarin: Used as an anticoagulant and in the synthesis of warfarin.
7-Hydroxycoumarin: Known for its fluorescent properties and used in biochemical assays.
The uniqueness of 2H-1-Benzopyran-2-one, 4-(1H-imidazol-1-ylmethyl)-7-phenoxy- lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to other benzopyran derivatives.
Propiedades
Número CAS |
828265-59-4 |
|---|---|
Fórmula molecular |
C19H14N2O3 |
Peso molecular |
318.3 g/mol |
Nombre IUPAC |
4-(imidazol-1-ylmethyl)-7-phenoxychromen-2-one |
InChI |
InChI=1S/C19H14N2O3/c22-19-10-14(12-21-9-8-20-13-21)17-7-6-16(11-18(17)24-19)23-15-4-2-1-3-5-15/h1-11,13H,12H2 |
Clave InChI |
FUYHNARLSZKQAR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OC2=CC3=C(C=C2)C(=CC(=O)O3)CN4C=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-1-[(2S)-2-(pyrrolidin-1-ylmethyl)pyrrolidin-1-yl]-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one;hydrochloride](/img/structure/B14228042.png)
![Silacyclopentan-1-ol, 1-[2-(dimethylamino)-1-(4-methoxyphenyl)ethyl]-](/img/structure/B14228050.png)

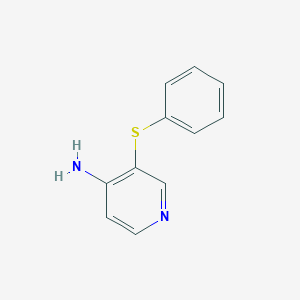
![2-[(2-{[2-(Trifluoromethyl)phenyl]ethynyl}phenyl)ethynyl]benzonitrile](/img/structure/B14228055.png)
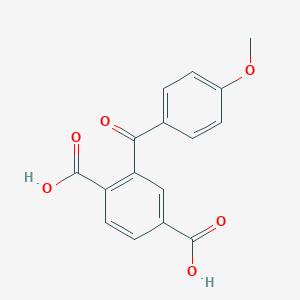
![5H-Indeno[1,2-c]pyridazin-5-one, 3-(1H-imidazol-1-ylmethyl)-](/img/structure/B14228065.png)
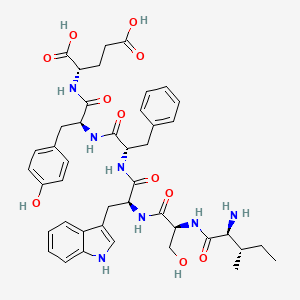
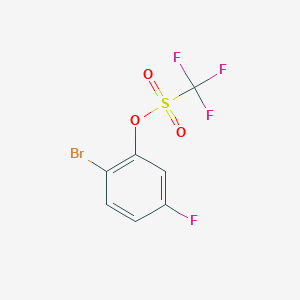
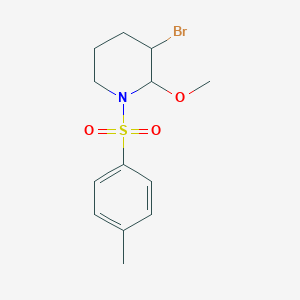
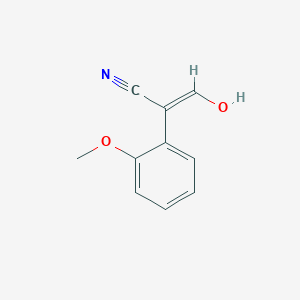
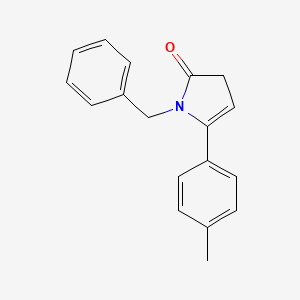
![6-(6-Bromohexyl)-5,6-dihydrobenzo[h][1,6]naphthyridin-1-ium bromide](/img/structure/B14228117.png)
![2',3-Diethyl[1,1'-bi(cyclopentylidene)]-2-yl prop-2-enoate](/img/structure/B14228118.png)
